molecular formula C12H15N B168039 2,3,4,4a,9,9a-Hexahydro-1H-carbazole CAS No. 1775-86-6

2,3,4,4a,9,9a-Hexahydro-1H-carbazole

Cat. No.: B168039
CAS No.: 1775-86-6
M. Wt: 173.25 g/mol
InChI Key: HYKFPJAARRNNRX-UHFFFAOYSA-N
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Description

2,3,4,4a,9,9a-Hexahydro-1H-carbazole is a heterocyclic organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a partially saturated carbazole ring system

Scientific Research Applications

2,3,4,4a,9,9a-Hexahydro-1H-carbazole has numerous applications in scientific research:

Safety and Hazards

When handling 2,3,4,4a,9,9a-Hexahydro-1H-carbazole, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided .

Future Directions

The future directions for 2,3,4,4a,9,9a-Hexahydro-1H-carbazole could involve its use in the development of new donor-acceptor organic compounds, given its use as a donor unit in the synthesis of fluorescent dyes . These compounds could have applications in electronic devices such as organic light-emitting diodes and dye-synthesized solar cells .

Mechanism of Action

Target of Action

The primary target of 2,3,4,4a,9,9a-Hexahydro-1H-Carbazole is the organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . It acts as a donor unit in the design of these devices .

Mode of Action

This compound interacts with its targets by acting as a donor unit in the formation of fluorescent D-A-D dyes . These dyes also contain 2,1,3-benzochalcogenadiazoles as an electron-withdrawing group . The interaction results in the formation of dyes with photoluminescent and electroluminescent properties, which are crucial for the functioning of OLEDs and DSSCs .

Biochemical Pathways

The compound affects the photoluminescent and electroluminescent pathways in OLEDs and DSSCs . The replacement of lightweight heteroatoms by heavier ones in the compound allows for the fine-tuning of the maximum emission without significantly reducing the luminescence quantum yield .

Pharmacokinetics

The compound’s ability to act as a donor unit and form fluorescent dyes contributes to its bioavailability in these devices .

Result of Action

The action of this compound results in the formation of fluorescent dyes with photoluminescent and electroluminescent properties . These dyes exhibit clear red electroluminescence with a maximum current efficiency of 0.85 Cd/A in OLEDs . In DSSCs, the compound contributes to the optimization of their photovoltaic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the bathochromic shift in the UV-vis spectra of benzoxa- and selenadiazole dyes, which have a smaller energy gap, results in lower photovoltaic parameters . This suggests that the compound’s action can be influenced by factors such as light exposure and energy conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,9,9a-Hexahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the hydrogenation of carbazole derivatives under specific conditions. For instance, the hydrogenation of 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be achieved using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas .

Industrial Production Methods

Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The scalability of these methods makes them suitable for industrial applications, particularly in the production of materials for electronic devices .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,9,9a-Hexahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can further saturate the ring system or modify substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific degree of saturation, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in OLEDs and DSSCs .

Properties

IUPAC Name

2,3,4,4a,9,9a-hexahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,10,12-13H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKFPJAARRNNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938936
Record name 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
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Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1775-86-6
Record name 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
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Record name 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
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Record name 1775-86-6
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Record name 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
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Record name 2,3,4,4a,9,9a-hexahydro-1H-carbazole
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Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydrocarbazole (75 milligrams) was dissolved under nitrogen in 3 milliliters of trifluoroacetic acid. To the mixture, cooled in a water bath, was added dropwise about 1.5 milliliters of an about 1 M BH3.THF in tetrahydrofuran. The mixture was stirred at room temperature for about 45 minutes. Thereafter, water (1 milliliter) was added slowly and the resulting solution stirred for 10 minutes. The solution was then made basic with 10 percent aqueous sodium hydroxide, and the basic solution extracted with methylene chloride. The organic methylene chloride layer was washed once with saturated sodium chloride, dried over potassium carbonate, and evaporated in vacuo to obtain 60 milligrams (80 percent yield) of a crystalline 1,2,3,4,4a,9a-hexahydrocarbazole product, m.p., 93°-96° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,3,4,4a,9,9a-Hexahydro-1H-carbazole a suitable building block for organic electronic materials?

A1: this compound and its derivatives are attractive building blocks for organic electronic materials due to their electron-donating properties. [, , ] This characteristic arises from the nitrogen atom within the hexahydrocarbazole ring system, which can readily donate electrons to conjugated systems. This property makes these compounds suitable for use as donor units in D-A-D (donor-acceptor-donor) and D-π-A (donor-π-spacer-acceptor) structures commonly employed in organic light-emitting diodes (OLEDs) and organic solar cells. [, , ]

Q2: How does the structure of this compound derivatives influence their optical properties?

A2: The choice of acceptor units and their connection to the hexahydrocarbazole core significantly impacts the optical properties of these compounds. For instance, incorporating heavier heteroatoms in the acceptor unit can redshift the maximum emission wavelength without significantly impacting the luminescence quantum yield. [] Specifically, researchers have successfully synthesized D-A-D dyes utilizing this compound as the donor and 2,1,3-benzochalcogenadiazoles as the acceptor, demonstrating tunable emission properties. []

Q3: Can you provide an example of how this compound derivatives have been used in OLEDs?

A3: Researchers have successfully fabricated OLED devices using novel D-A-D dyes containing 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as the donor unit and 2,1,3-benzochalcogenadiazoles as the acceptor. [] These devices, employing the synthesized dyes as the single active emission layer, exhibited red electroluminescence with promising current efficiency. []

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